molecular formula C13H18O2 B1617114 STYRALLYL ISOVALERATE CAS No. 56961-73-0

STYRALLYL ISOVALERATE

Cat. No.: B1617114
CAS No.: 56961-73-0
M. Wt: 206.28 g/mol
InChI Key: WYWVAOQKWGNZHN-UHFFFAOYSA-N
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Description

STYRALLYL ISOVALERATE, also known as benzyl isovalerate, is an organic compound with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a pleasant fruity odor. This ester is commonly used in the fragrance and flavor industry due to its appealing scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

STYRALLYL ISOVALERATE can be synthesized through the esterification of 3-methylbutanoic acid with 1-phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady production rate and high yield. The reaction mixture is then neutralized, washed, and purified through distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

STYRALLYL ISOVALERATE undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 3-methylbutanoic acid and 1-phenylethanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The ester can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.

Major Products Formed

    Hydrolysis: 3-methylbutanoic acid and 1-phenylethanol.

    Reduction: 3-methylbutanol and 1-phenylethanol.

    Oxidation: 3-methylbutanoic acid and benzoic acid.

Scientific Research Applications

STYRALLYL ISOVALERATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the fragrance and flavor industry to impart fruity scents to products such as perfumes, soaps, and food items.

Mechanism of Action

The mechanism of action of butanoic acid, 3-methyl-, 1-phenylethyl ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may exert antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

STYRALLYL ISOVALERATE can be compared with other esters such as:

    Butanoic acid, 3-methyl-, phenylmethyl ester: Similar fruity odor but differs in the alcohol component.

    Butanoic acid, 3-methyl-, ethyl ester: Has a similar structure but with an ethyl group instead of a phenylethyl group, resulting in a different scent profile.

    Butanoic acid, 3-methyl-, 2-phenylethyl ester: Similar structure but with a different position of the phenylethyl group, leading to variations in physical and chemical properties.

Properties

CAS No.

56961-73-0

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-phenylethyl 3-methylbutanoate

InChI

InChI=1S/C13H18O2/c1-10(2)9-13(14)15-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3

InChI Key

WYWVAOQKWGNZHN-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OC(C)C1=CC=CC=C1

Canonical SMILES

CC(C)CC(=O)OC(C)C1=CC=CC=C1

Key on ui other cas no.

56961-73-0

Origin of Product

United States

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